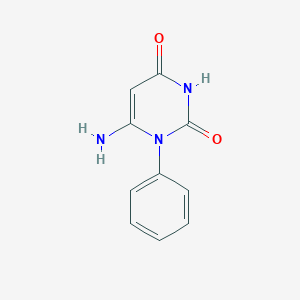

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-1-phenylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEUDSKXNZLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351539 | |

| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-45-3 | |

| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the 6-Aminouracil Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Within this broad class of heterocycles, 6-aminouracil derivatives have emerged as particularly valuable building blocks, or "scaffolds," for the synthesis of novel therapeutic agents. Their inherent chemical functionalities allow for diverse modifications, leading to compounds with a wide spectrum of pharmacological activities. This guide focuses on a specific and important member of this family: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This compound, featuring a phenyl group at the N1 position, offers a unique combination of steric and electronic properties that influence its reactivity and biological interactions. Understanding its core chemical properties is paramount for its effective utilization in drug discovery and development. 6-aminouracil derivatives are known to exhibit a range of biological effects, including antibacterial, antitumor, antimalarial, antihypertensive, anti-allergic, analgesic, anti-inflammatory, antipyretic, and sedative properties.[1]

Physicochemical and Structural Properties

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a solid, crystalline compound at room temperature.[2] The presence of the polar uracil ring and the nonpolar phenyl substituent imparts a balance of hydrophilicity and lipophilicity, which is a critical consideration in drug design for oral bioavailability and cell membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | Sigma-Aldrich[2] |

| Molecular Weight | 203.20 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 325°C | Juniper Publishers[1] |

| CAS Number | 2933-98-4 |

Structural Elucidation: A Spectroscopic Overview

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-8.0 ppm). The vinyl proton at the C5 position of the pyrimidine ring would likely appear as a singlet. The protons of the amino group at the C6 position would present as a broad singlet, and the N-H proton of the uracil ring would also be observable, with its chemical shift being solvent-dependent. For a related compound, the aromatic protons appear in the δ 7.22-7.58 ppm range, and two N-H protons are observed at δ 10.65 and 10.90 ppm.[1]

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the two carbonyl carbons (C2 and C4) in the downfield region (typically δ 150-170 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), while the C5 and C6 carbons of the pyrimidine ring would have distinct chemical shifts influenced by the amino and carbonyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality (typically in the range of 1650-1750 cm⁻¹). N-H stretching vibrations from the amino group and the ring nitrogen would be visible in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching bands from the phenyl group would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 203.20). Fragmentation patterns would likely involve the loss of small molecules such as CO, HNCO, and cleavage of the phenyl group.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of 6-aminouracil derivatives is well-established, typically involving the condensation of a β-keto ester or its equivalent with a urea derivative. For 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, a logical synthetic approach would involve the reaction of phenylurea with a suitable three-carbon electrophile, such as ethyl cyanoacetate, in the presence of a base.

A general method for the synthesis of 6-aminouracils involves mixing ethyl cyanoacetate with a urea derivative in anhydrous ethanol containing sodium ethoxide, followed by refluxing for several hours.[3] Acidification of the reaction mixture then precipitates the desired product.[3]

Figure 1: A generalized workflow for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Reactivity Profile: A Versatile Chemical Hub

The chemical reactivity of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is dictated by the interplay of its constituent functional groups: the enamine-like system, the dione moiety, and the aromatic phenyl ring.

Electrophilic Substitution at C5

The 6-amino group, through resonance, increases the electron density at the C5 position of the pyrimidine ring, making it susceptible to electrophilic attack.[1] This enamine-like character is a key feature of its reactivity.

-

Halogenation: Reaction with halogens, such as bromine in acetic acid, readily introduces a halogen atom at the C5 position.[1] This 5-halo derivative can then serve as a precursor for further functionalization.

Sources

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione IUPAC name

Synthetic Utility and Pharmacophore Development in Purine Antagonists

Executive Summary

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione (Commonly: 6-amino-1-phenyluracil) represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5] It serves as the primary "Traube precursor" for the synthesis of 1-phenylxanthines and related purine bioisosteres. Its structural significance lies in the C6-amino group's ability to activate the C5 position for electrophilic attack (typically nitrosation), facilitating the construction of the imidazole ring required for adenosine receptor antagonists (e.g.,

This guide details the structural properties, validated synthetic protocols, and downstream derivatization pathways of this molecule, designed for researchers in drug discovery and organic synthesis.

Structural Analysis & Nomenclature

The molecule exists in a tautomeric equilibrium, though the dione form is predominant in polar aprotic solvents (DMSO) and the solid state.

-

IUPAC Name: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione[6]

-

Common Name: 6-amino-1-phenyluracil

-

Molecular Formula:

[6][7]

Tautomeric Considerations

While the 2,4-dione structure is the stable conformer, the reactivity at N3 and O4 is governed by lactam-lactim tautomerism. In basic conditions, the N3 proton is acidic (

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water, EtOH |

| Melting Point | >270 °C (dec.) |

| Reactivity | Nucleophilic at C5; Acidic at N3 |

Synthetic Methodology: The Modified Traube Protocol

The most robust synthesis for 6-amino-1-phenyluracil avoids the use of unstable aldehydes or low-yield condensation of aniline with pre-formed uracils. Instead, it employs the cyclization of a urea derivative with cyanoacetic acid.[5]

Protocol: Cyclization of N-Phenylurea

Reaction Type: Condensation / Dieckmann-type Cyclization Yield Target: 75–85%

Reagents:

- -Phenylurea (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Acetic Anhydride (

) (2.5 eq) -

Sodium Hydroxide (NaOH) (2.0 M aqueous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a drying tube, dissolve

-phenylurea and cyanoacetic acid in acetic anhydride. Heat the mixture to 80°C for 2 hours.-

Mechanistic Insight:

activates the cyanoacetic acid, forming a mixed anhydride which rapidly acylates the urea nitrogen. This forms the intermediate 1-(2-cyanoacetyl)-3-phenylurea .

-

-

Evaporation: Remove excess acetic anhydride and acetic acid under reduced pressure (rotary evaporator) to yield the crude acyclic intermediate as a viscous oil or semi-solid.

-

Cyclization: Redissolve the residue in 10% aqueous NaOH (or

for anhydrous conditions). Heat to reflux (90–100°C) for 1 hour.-

Mechanistic Insight: The base deprotonates the amide nitrogen (or the active methylene of the cyano group), facilitating intramolecular nucleophilic attack on the nitrile carbon (Thorpe-Ziegler type) or the carbonyl, followed by hydrolysis of the resulting imine to the amine.

-

-

Isolation: Cool the solution to room temperature. Acidify carefully with 6M HCl to pH 2.[8]0. The product will precipitate as a white solid.[8]

-

Purification: Filter the precipitate, wash copiously with water (to remove salts) and cold ethanol. Recrystallize from DMF/Water if necessary.

Visualization: Synthetic Pathway

Figure 1: Synthetic route via activation of cyanoacetic acid and subsequent alkaline cyclization.[8]

Mechanistic Reactivity & Derivatization

The primary utility of 6-amino-1-phenyluracil is its conversion into Xanthines (purine-2,6-diones). This transformation exploits the electron-rich C5 position.

Pathway: The Traube Purine Synthesis[9]

-

Nitrosation (C5 Functionalization): Reaction with

in acetic acid introduces a nitroso group (-NO) at the 5-position. The 6-amino group is essential here as an electron-donating group (EDG) to activate the ring.-

Product: 6-amino-5-nitroso-1-phenyluracil.

-

-

Reduction: The nitroso group is reduced (using Sodium Dithionite

or-

Product: 5,6-diamino-1-phenyluracil.

-

-

Ring Closure (Xanthine Formation): Condensation with a carbon donor (Formic acid, aldehydes, or carboxylic acids) closes the imidazole ring.

-

Target: 1-phenylxanthine derivatives (Potent Adenosine Antagonists).

-

Visualization: Pharmacophore Development

Figure 2: The Traube synthesis pathway converting the uracil scaffold into bioactive xanthines.

Pharmaceutical Applications

The 1-phenyluracil moiety is a specific pharmacophore used to tune the selectivity of adenosine receptor antagonists.

-

Adenosine

Receptor Antagonism: Xanthines derived from this scaffold (e.g., 1-phenyl-3-propylxanthines) show high affinity for the -

Therapeutic Relevance:

-

Renal Protection:

antagonists induce diuresis without potassium loss (unlike loop diuretics) and prevent adenosine-mediated vasoconstriction in the kidney. -

Parkinson's Disease: Dual

antagonism or selective

-

Experimental Validation (Analytical Data)

To validate the synthesis of 6-amino-1-phenyluracil, compare experimental data against these standard values:

| Technique | Expected Signal / Characteristic |

| IR Spectroscopy | 3350, 3450 |

| Mass Spectrometry (ESI) |

References

-

Müller, C. E., & Jacobson, K. A. (2011).[10] Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]

-

Jacobson, K. A., et al. (1993). Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry. [Link]

-

Drabczyńska, A., et al. (2003). Synthesis of new 8-substituted 1,3-dimethyl- and 1,3-dipropylxanthines as adenosine receptor antagonists. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]

- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione | Sigma-Aldrich [sigmaaldrich.com]

- 7. 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Introduction: The Significance of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a key heterocyclic compound. Pyrimidine derivatives are of significant interest in medicinal chemistry as they form the backbone of nucleobases in DNA and RNA.[1][2] Consequently, synthetic analogues like 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione are pivotal precursors in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways to this valuable compound, detailing the reaction mechanisms, experimental protocols, and critical process parameters for researchers and professionals in drug discovery and development.

Core Synthesis Strategy: Retrosynthetic Analysis

A logical approach to the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection breaks the pyrimidine ring, suggesting a condensation reaction between a urea derivative and a three-carbon component.

Caption: Workflow for the direct synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Experimental Protocol

This protocol is adapted from the general synthesis of 6-aminouracils. [4][5] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |

| Phenylurea | 136.15 | 0.1 | 13.62 g |

| Ethyl Cyanoacetate | 113.12 | 0.1 | 11.31 g (10.2 mL) |

| Sodium | 22.99 | 0.1 | 2.3 g |

| Anhydrous Ethanol | 46.07 | - | 290 mL |

| Glacial Acetic Acid | 60.05 | - | As needed |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g (0.1 mol) of sodium metal in 100 mL of anhydrous ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of 13.62 g (0.1 mol) of phenylurea and 11.31 g (0.1 mol) of ethyl cyanoacetate in 190 mL of anhydrous ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. [5]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with glacial acetic acid.

-

Isolation: Remove the ethanol by rotary evaporation. Dissolve the residue in hot water and filter to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate with acetic acid to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Expert Insights:

-

The use of freshly prepared sodium ethoxide is crucial for optimal yield, as it is highly hygroscopic.

-

Anhydrous conditions are essential to prevent the hydrolysis of the ester and the deactivation of the base.

-

The choice of base can be varied; sodium or sodium amide in xylene can also be employed. [4]

Route B: Stepwise Synthesis via N1-Phenylation of 6-Aminouracil

This two-step approach first involves the synthesis of the parent 6-aminouracil, followed by the introduction of the phenyl group at the N1 position. This route offers flexibility in introducing various substituents at the N1 position.

Step 1: Synthesis of 6-Aminouracil

The classical synthesis of 6-aminouracil involves the condensation of urea with ethyl cyanoacetate in the presence of a strong base. [4][5] Reaction Mechanism:

The mechanism is analogous to that of Route A, with urea replacing phenylurea.

Caption: Workflow for the synthesis of 6-aminouracil.

Experimental Protocol:

A detailed protocol for the synthesis of 6-aminouracil can be found in established literature. [4]

Step 2: N1-Phenylation of 6-Aminouracil

Several methods can be employed for the N1-phenylation of 6-aminouracil. One common approach is the Chan-Lam coupling reaction, which utilizes a copper catalyst and a boronic acid derivative.

Reaction Mechanism:

The Chan-Lam coupling involves the formation of a copper-nitrogen bond, followed by transmetalation with the phenylboronic acid and reductive elimination to form the N-phenyl bond.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |

| 6-Aminouracil | 127.10 | 0.01 | 1.27 g |

| Phenylboronic Acid | 121.93 | 0.015 | 1.83 g |

| Copper(II) Acetate | 181.63 | 0.001 | 0.18 g |

| Pyridine | 79.10 | 0.02 | 1.58 g (1.6 mL) |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-aminouracil (1.27 g, 0.01 mol), phenylboronic acid (1.83 g, 0.015 mol), copper(II) acetate (0.18 g, 0.001 mol), and 50 mL of dichloromethane.

-

Addition of Base: Add pyridine (1.6 mL, 0.02 mol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be open to the air, as oxygen is often required as the terminal oxidant.

-

Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expert Insights:

-

The choice of ligand for the copper catalyst can significantly impact the reaction efficiency. Pyridine is a common and effective choice.

-

The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for N-arylation.

Characterization and Validation

The synthesized 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the phenyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide has outlined two robust and reliable synthetic pathways for the preparation of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. The direct condensation route offers a more streamlined approach, while the stepwise synthesis provides greater flexibility for diversification. The choice of a specific route will depend on the availability of starting materials, desired scale, and the need for analogue synthesis. The provided experimental protocols and expert insights serve as a practical resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important heterocyclic scaffold.

References

-

Preparation of 6-aminouracil. PrepChem.com. Available at: [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

-

Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase. datapdf.com. Available at: [Link]

-

Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Academia.edu. Available at: [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. benthamopen.com [benthamopen.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

The Privileged Scaffold: 6-Amino-1-Phenyluracil in Purinergic & Pyrimidine Signaling Modulation

[2]

Executive Summary

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific structural modifications.[1][2] While the parent molecule exhibits limited intrinsic activity, it serves as the critical pharmacophore for two primary therapeutic classes: Adenosine Receptor Antagonists (via cyclization to xanthines) and Thymidine Phosphorylase Inhibitors (via C5-substitution).[1] This guide analyzes the mechanism of action (MOA) for these derivative classes, emphasizing the structural role of the N1-phenyl and C6-amino moieties in receptor binding and enzyme inhibition.[2]

Chemical Identity & Pharmacophore Analysis

The molecule acts as a biomimetic of endogenous nucleobases (uracil and thymine) but possesses distinct steric and electronic features that prevent normal metabolic processing, thereby turning it into an inhibitor or antagonist.[1]

| Feature | Chemical Property | Pharmacological Function |

| N1-Phenyl Group | Hydrophobic, bulky substituent | Occupies hydrophobic pockets in GPCRs (e.g., Adenosine receptors); prevents glycosylation (ribose attachment), blocking conversion to nucleotide substrates.[1][2] |

| C6-Amino Group | Hydrogen bond donor (–NH2) | Critical for H-bonding with receptor residues (e.g., Asn, Glu); facilitates cyclization to form the imidazole ring of xanthines.[1] |

| C5-Position | Electron-rich, nucleophilic carbon | The "reactive center" for electrophilic attack (halogenation, nitrosation), allowing the synthesis of transition-state mimics for enzyme inhibition.[1] |

Mechanism of Action: Adenosine Receptor Antagonism

The most significant pharmacological application of the 6-amino-1-phenyluracil scaffold is its conversion into 1-phenylxanthines (e.g., analogues of Rolofylline).[2] These compounds act as potent, competitive antagonists at Adenosine Receptors (ARs) , specifically the A1 and A2A subtypes.[1]

Target Interaction (GPCR Blockade)[1][2]

-

Binding Mode: Competitive Antagonism.[2]

-

Structural Logic: The uracil core mimics the pyrimidine ring of adenosine.[2] The N1-phenyl group projects into a hydrophobic sub-pocket (often interacting with Trp or Phe residues) that is not accessible to the endogenous ligand (adenosine), thereby locking the receptor in an inactive conformation.[1]

Signaling Pathway Modulation

Adenosine acts as a homeostatic regulator.[2] By blocking its receptors, derivatives of this scaffold modulate downstream cAMP signaling:

-

A1 Receptor Blockade (Gi-coupled):

-

A2A Receptor Blockade (Gs-coupled):

Pathway Visualization

Caption: Competitive antagonism of Adenosine Receptors by 1-phenylxanthine derivatives prevents G-protein modulation of Adenylyl Cyclase.[2]

Mechanism of Action: Enzyme Inhibition (Antimetabolite)

When the scaffold retains the uracil structure (without cyclization to xanthine) but is substituted at the C5 position (e.g., 5-bromo-6-amino-1-phenyluracil), it acts as an inhibitor of pyrimidine catabolism enzymes.[1][2]

Thymidine Phosphorylase (TP) Inhibition[1][2][3][4]

-

Target: Thymidine Phosphorylase (EC 2.4.2.4), also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF).[1][2]

-

Mechanism: The enzyme normally catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[2]

-

Inhibition Mode: The 6-amino and 1-phenyl groups create steric hindrance that prevents the enzyme from effectively processing the pyrimidine ring, while the C5-substituent mimics the transition state.[2]

-

Biological Consequence: TP is angiogenic (promotes blood vessel growth).[1][2] Inhibiting TP suppresses tumor angiogenesis and restores sensitivity to fluoropyrimidines (like 5-FU).[1][2]

Experimental Validation Protocols

To validate the mechanism of action for derivatives of this scaffold, the following protocols are standard in drug discovery.

Protocol: Radioligand Binding Assay (Adenosine Receptors)

Purpose: Determine the affinity (

-

Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human A1 or A2A cDNA.[1][2] Harvest and homogenize membranes.[2]

-

Ligand Selection:

-

Incubation:

-

Mix membrane suspension (50 µg protein) with radioligand (0.2 nM) and varying concentrations of the test compound (

to -

Buffer: 50 mM Tris-HCl, pH 7.4, with adenosine deaminase (to remove endogenous adenosine).[1]

-

Incubate at 25°C for 60 minutes.

-

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[2]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol: Thymidine Phosphorylase Inhibition Assay

Purpose: Assess the ability of C5-substituted derivatives to block TP activity.

-

Enzyme Source: Recombinant human TP or tumor xenograft homogenates.[2]

-

Reaction Mixture:

-

Kinetic Measurement:

-

Initiate reaction by adding enzyme.[2]

-

Monitor the decrease in absorbance at 290 nm (cleavage of thymidine) spectrophotometrically over 10 minutes.

-

-

Control: Run parallel samples with a known TP inhibitor (e.g., Tipiracil) for validation.

Synthesis & Derivatization Workflow

The utility of 6-amino-1-phenyluracil lies in its chemical reactivity.[2][4] The following workflow illustrates how the scaffold is processed into active drugs.

Caption: Synthetic pathway transforming the scaffold into a bioactive xanthine via C5-modification and cyclization.

References

-

Adenosine Receptor Pharmacology: Jacobson, K. A., & Gao, Z. G. (2006).[1] "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery.[2] Link

-

Xanthine Synthesis: Müller, C. E., et al. (1993).[1] "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry. Link[1]

-

Thymidine Phosphorylase Inhibition: Liekens, S., et al. (2001).[1] "The nucleoside derivative 5'-O-trityl-inosine (KIN59) suppresses angiogenesis and tumor growth."[2] Cancer Research.[2] Link

-

Scaffold Reactivity: Nagamatsu, T., et al. (1998).[1] "Synthesis and biological activity of 6-amino-1-aryluracils." Chemical & Pharmaceutical Bulletin. Link

-

GPCR Structure-Function: IUPHAR/BPS Guide to Pharmacology. "Adenosine Receptors."[2][5][6] Link

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Phenyluracil|Research Chemical| [benchchem.com]

- 5. journals.ed.ac.uk [journals.ed.ac.uk]

- 6. alma.karlov.mff.cuni.cz [alma.karlov.mff.cuni.cz]

Structure-Activity Relationship (SAR) of 6-Aminouracil Derivatives: A Technical Guide

The following technical guide details the structure-activity relationship (SAR) of 6-aminouracil derivatives, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Pharmacophore Overview

The 6-aminouracil (6-AU) scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile template for designing thymidine phosphorylase (TP) inhibitors, adenosine receptor antagonists, and antimicrobial agents. Its dual functionality—acting as both a hydrogen bond donor/acceptor and a nucleophilic platform for heterocycle fusion—allows for precise tuning of biological activity.

The core pharmacophore relies on the electronic and steric modulation of the pyrimidine-2,4-dione ring. Activity is primarily governed by substitutions at four key positions:

-

N1 & N3: Control lipophilicity and receptor subtype selectivity (e.g., Adenosine vs. AChE).

-

C5 Position: The "electronic gatekeeper." Substituents here modulate the pKa of the ring and serve as the primary site for electrophilic attack or hydrophobic interaction.

-

C6-Amino Group: The "nucleophilic handle." This group is critical for hydrogen bonding in the active site or for cyclization into fused bicyclic systems (e.g., xanthines, pyrrolopyrimidines).

Figure 1: The 6-Aminouracil Pharmacophore & Divergent SAR

Caption: Divergent SAR pathways for 6-aminouracil. Specific substitutions drive the scaffold toward distinct therapeutic targets.

Target-Specific SAR Analysis

Thymidine Phosphorylase (TP) Inhibitors

Thymidine phosphorylase is a key enzyme in nucleotide metabolism and angiogenesis. 6-AU derivatives are competitive inhibitors, mimicking the natural substrate thymidine.[1]

-

C5 Substitution (Critical): The presence of an electron-withdrawing group is essential.

-

Halogens: A C5-chloro or C5-bromo substituent significantly enhances potency by increasing the acidity of the N1-H, facilitating binding to the enzyme's basic residues (Arg202, Ser217).

-

Potency Order: C5-Cl > C5-Br > C5-I > C5-H.

-

-

C6-Amino Modification:

-

Direct amino substitution is less effective than bridged derivatives.

-

Linker Strategy: A methylene bridge (-CH2-) connecting the C6-amino to a hydrophobic ring (e.g., pyrrolidine, imidazole) creates a "TPI-like" structure (TPI = 5-chloro-6-(1-(2-iminopyrrolidinyl)methyl)uracil). This occupies the hydrophobic pocket of the enzyme.

-

-

N1/N3 Conservation: N1 must generally remain unsubstituted (N-H) to preserve the hydrogen bond donor capability required for the active site.

Adenosine Receptor Antagonists (A1, A2A, A3)

While 6-AU is often a precursor to xanthines, non-fused 6-AU derivatives also exhibit affinity when appropriately substituted.

-

N1 & N3 Alkylation: Unlike TP inhibitors, adenosine antagonists require N-alkylation to mimic the hydrophobic nature of the adenosine binding pocket.

-

N1-Substitution: Bulky groups (e.g., propyl, allyl) at N1 often increase selectivity for A1 receptors over A2A.

-

1,3-Dialkyl: 1,3-dimethyl-6-aminouracil is a standard core. Extending the alkyl chain to n-propyl or n-butyl can switch affinity profiles.

-

-

C5/C6 Cyclization Potential: The most potent antagonists are formed when the C6-amino group condenses with a C5-substituent (e.g., C5-cyano or C5-amide) to form pyrrolo[2,3-d]pyrimidines or purine analogs.

Antimicrobial & Anticancer Agents[2][3][4][5]

-

C5-Arylidene Derivatives: Reaction of 6-AU with aromatic aldehydes yields 5-arylidene-6-aminouracils.

-

Mechanism: These compounds act as Michael acceptors. The exocyclic double bond at C5 allows for covalent interaction with nucleophilic cysteine residues in microbial enzymes.

-

Substituents: Electron-withdrawing groups (NO2, Cl) on the aryl ring enhance antimicrobial potency (MIC < 10 µg/mL against S. aureus).

-

-

C6-Hydrophilic Chains: Attaching morpholine or piperidine side chains to the C6-amino group improves water solubility and cellular uptake, enhancing cytotoxicity against leukemia cell lines (L1210).

Quantitative Data Summary

The following table synthesizes SAR trends from key literature sources, comparing the effect of substituents on biological activity.

| Core Scaffold | Position C5 (R5) | Position C6 (R6) | Position N1/N3 | Primary Activity | Ref |

| Uracil | -Cl | -(CH2)-Pyrrolidine | -H / -H | TP Inhibition (Ki = 17 nM) | [1] |

| Uracil | -H | -NH2 | -CH3 / -CH3 | Precursor / Weak Adenosine | [2] |

| Uracil | -Cinnamoyl | -NH2 | -CH3 / -CH3 | Anticancer (Leukemia) | [3] |

| Uracil | -CN | -NH-N=CH-Ph | -H / -S (C2=S) | Antimicrobial (S. aureus) | [4] |

| Uracil | -H | -NH-(CH2)2-Morpholine | -CH3 / -CH3 | Cytotoxic (L1210) | [3] |

Experimental Protocols

Synthesis of 5-Arylidene-6-Aminouracil Derivatives

This protocol utilizes a Knoevenagel condensation, a standard method for introducing C5 diversity.

Reagents: 6-Amino-1,3-dimethyluracil, Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), Acetic Acid, Ethanol.

Workflow:

-

Dissolution: Dissolve 6-amino-1,3-dimethyluracil (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add equimolar aromatic aldehyde (10 mmol).

-

Catalysis: Add glacial acetic acid (0.5 mL) as a catalyst.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Precipitation: Cool to room temperature. The product typically precipitates as a colored solid.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Biological Assay: Thymidine Phosphorylase Inhibition

Principle: Spectrophotometric measurement of the phosphorolysis of thymidine to thymine.

Protocol:

-

Enzyme Prep: Use recombinant human TP or platelet-derived TP.

-

Reaction Mix: Phosphate buffer (pH 7.4), Thymidine (substrate), and varying concentrations of the 6-AU derivative (0.01 – 100 µM).

-

Incubation: Incubate at 37°C for 30 minutes.

-

Detection: Measure the absorbance change at 290 nm (formation of thymine) or use a colorimetric assay (Gibbs reagent) to quantify free thymine.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Figure 2: Synthetic Workflow for C5-Modification

Caption: Step-by-step synthetic pathway for generating C5-arylidene derivatives via acid-catalyzed condensation.

Future Outlook: Computational & Structural Directions

Current research is shifting towards dual-targeting ligands .

-

Hybrid Molecules: Linking 6-AU TP inhibitors with nitric oxide donors to enhance antitumor efficacy.

-

In Silico Docking: Recent studies utilize molecular docking to predict the binding mode of C6-bridged derivatives in the TP active site, specifically targeting the Arg202 residue. Future SAR optimization should prioritize maintaining the N1-H...Arg202 interaction while expanding the C6-hydrophobic tail.

References

-

Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of 6-aminouracil. Biochem Pharmacol.[2] 1967.[2] Link

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. 2025.[3][4][5] Link

-

5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents.[6] Synthesis, biological evaluation, and structure-activity relationships. J Med Chem.[7][8] (Via PubMed). Link

-

Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta Pharm. 2011.[9] Link

-

Structure and activity of specific inhibitors of thymidine phosphorylase. Biochem Pharmacol. 2000. Link

Sources

- 1. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of 6-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 8. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

purification of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione by recrystallization

An In-Depth Guide to the Purification of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione by Recrystallization

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to the technique of recrystallization. We delve into the critical theoretical underpinnings of solvent selection, provide a robust, step-by-step experimental protocol, and offer practical troubleshooting advice to ensure the attainment of high-purity crystalline material.

Introduction: The Rationale for Recrystallization

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a substituted uracil derivative, a class of compounds of significant interest due to their diverse biological activities and utility as synthetic precursors.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of final products, and introduce confounding variables in biological assays.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The method is founded on the principle that the solubility of most solids in a given solvent increases with temperature.[4] By dissolving an impure compound in a hot, saturated solution and then allowing it to cool, the compound of interest will crystallize out in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[3][5] The highly ordered structure of a crystal lattice tends to exclude molecules that do not fit, making the process highly selective.[6]

This document serves as a self-validating guide, explaining not just the "how" but the critical "why" behind each step, empowering the researcher to adapt and optimize the protocol for their specific needs.

Compound Profile: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

A thorough understanding of the target compound's physicochemical properties is essential for developing a successful purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | [7] |

| Molecular Weight | 203.20 g/mol | [7] |

| Appearance | Typically an off-white to pale yellow solid | General observation for similar compounds |

| Structure | O=C(N1)N(C2=CC=CC=C2)C(N)=CC1=O | [7] |

The Cornerstone of Purity: Solvent Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it has low solubility at low temperatures and high solubility at high temperatures.[5]

Core Criteria for an Optimal Recrystallization Solvent:

-

High-Temperature Solubility: The solvent must completely dissolve the compound at or near its boiling point.

-

Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

-

Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.

Protocol for Solvent Screening

Given the specific solubility data for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is not extensively published, an empirical screening process is necessary. Common solvents for uracil and pyrimidine derivatives include alcohols, water, and dimethylformamide (DMF).[8]

-

Place ~20-30 mg of the impure compound into a small test tube.

-

Add the selected solvent dropwise at room temperature, shaking after each addition. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound in the cold.

-

If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point, continuing to add the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

-

Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.

Solvent Screening Guide

| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with Pyrimidinediones |

| Water | High | 100 | Potential for good solubility differential due to H-bonding. |

| Ethanol | Medium | 78 | Often a good choice for moderately polar compounds. |

| Isopropanol | Medium | 82 | Similar to ethanol, may offer different solubility. |

| Methanol | Medium | 65 | May be too good a solvent, leading to low recovery. |

| Ethyl Acetate | Low-Medium | 77 | May have insufficient solvating power when hot. |

| DMF | High | 153 | Likely to dissolve the compound well, but high boiling point makes removal difficult. Often used as a co-solvent. |

A two-solvent system (e.g., Ethanol/Water, DMF/Water) may be employed if no single solvent is ideal. In this method, the compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble), and a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy, indicating saturation.[6]

Detailed Application Protocol for Recrystallization

This protocol assumes a suitable solvent (e.g., ethanol or an ethanol/water mixture) has been identified from the screening process.

Materials and Equipment

-

Impure 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Boiling chips or magnetic stir bar

-

Stemless funnel and fluted filter paper

-

Büchner funnel, filter flask, and vacuum source

-

Glass stirring rod

-

Spatula

-

Ice-water bath

Step-by-Step Methodology

Step 1: Dissolution of the Impure Solid

-

Action: Place the impure solid in an Erlenmeyer flask with a boiling chip or stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil on the hot plate.

-

Causality: Heating increases the kinetic energy of the solvent molecules, enabling them to overcome the crystal lattice energy of the solid and dissolve it.[5] Starting with a slurry and adding hot solvent incrementally ensures the use of the minimum amount of solvent, which is crucial for achieving a high percentage recovery.

Step 2: Achieving Saturation

-

Action: While the solution is boiling, continue to add small portions of the hot solvent until the solid just completely dissolves.

-

Causality: This creates a saturated or near-saturated solution at high temperature. Using excess solvent will result in the solution not being saturated upon cooling, leading to poor or no crystal formation and a low yield.

Step 3: Removal of Insoluble Impurities (Hot Gravity Filtration)

-

Action: If insoluble impurities are present or if decolorizing carbon was used, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter paper.

-

Causality: This step removes any particulate matter that is not soluble in the hot solvent. Pre-heating the apparatus and using a stemless funnel prevents the solution from cooling prematurely, which would cause the desired compound to crystallize on the filter paper, reducing the yield.

Step 4: Crystallization

-

Action: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

-

Causality: As the solution cools, its ability to keep the compound dissolved decreases, leading to supersaturation and subsequent crystallization.[3] Slow cooling is vital as it allows the crystal lattice to form in a highly ordered manner, selectively excluding impurities and resulting in larger, purer crystals.[4] Rapid cooling can trap impurities within the crystal structure.

Step 5: Isolation of Crystals (Vacuum Filtration)

-

Action: Collect the purified crystals using vacuum filtration. Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent. Swirl the flask to suspend the crystals and pour the mixture into the funnel. Wash the crystals with a small amount of fresh, ice-cold solvent.

-

Causality: The vacuum rapidly pulls the solvent (mother liquor) away from the crystals. Washing with a small portion of cold solvent removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the redissolving of the purified product.

Step 6: Drying

-

Action: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, carefully transfer the crystalline solid to a watch glass and allow it to air-dry completely. For a more rigorous drying, a vacuum desiccator can be used.

-

Causality: Complete removal of the solvent is necessary to obtain an accurate yield and to prevent solvent presence from interfering with subsequent reactions or analyses, such as melting point determination.

Visualization of the Workflow

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound to induce crystallization.[4] |

| "Oiling Out" (Compound separates as a liquid) | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is very impure. | 1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool again. If it persists, choose a solvent with a lower boiling point. 2. The oil can sometimes be treated as a liquid phase from which crystals will form upon further cooling or seeding. |

| Low Recovery of Product | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much or warm solvent. | 1. Try to recover more product by evaporating the mother liquor. 2. Ensure filtration apparatus is pre-heated and the transfer is done quickly. 3. Always use a minimal amount of ice-cold solvent for washing. |

| Colored Crystals After Recrystallization | 1. The colored impurity has similar solubility properties to the product. 2. Insufficient amount of decolorizing carbon was used. | 1. Repeat the recrystallization, ensuring slow crystal growth. A second recrystallization may be necessary. 2. Add a small amount of activated carbon to the hot solution before the filtration step.[4] Do not add carbon to a boiling solution, as it can cause violent bumping. |

References

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

University of California, Los Angeles. (2026). Recrystallization - Single Solvent. [Link]

-

University of Alberta. (n.d.). Recrystallization. [Link]

-

University of Calgary. (n.d.). Recrystallisation Experimental Techniques Required. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Aouad, M. R., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. [Link]

-

Jahani, M., et al. (2022). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

Sources

- 1. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recrystallization [sites.pitt.edu]

- 6. Home Page [chem.ualberta.ca]

- 7. 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione | Sigma-Aldrich [sigmaaldrich.com]

- 8. Bot Verification [rasayanjournal.co.in]

analytical techniques for characterization of pyrimidine derivatives

Executive Summary & Scientific Context

Pyrimidine derivatives constitute the backbone of modern pharmacopeia, serving as the structural scaffold for nucleoside analogs (Gemcitabine, AZT), antimetabolites (5-Fluorouracil), and kinase inhibitors. However, their characterization presents unique analytical challenges:

-

Amphoteric Nature: Pyrimidines possess multiple pKa values, complicating chromatographic retention.

-

Tautomeric Equilibria: Rapid proton exchange (lactam-lactim or amino-imino) can lead to signal broadening in NMR and split peaks in LC.

-

Polymorphism: The planar heteroaromatic ring encourages

-

This guide provides a self-validating analytical workflow to address these challenges, moving from raw synthesis to regulatory-grade characterization.

Chromatographic Separation & Purity Profiling

The Challenge: pH-Dependent Retention

Pyrimidines are nitrogenous bases. Unsubstituted pyrimidine has a pKa of ~1.3, but functionalization (e.g., -NH2, -OH) shifts this significantly. At neutral pH, amino-pyrimidines may exist as cations, leading to peak tailing on standard C18 columns due to silanol interactions.

Protocol A: pH-Switching HPLC Method Development

Objective: Optimize retention and peak shape by controlling ionization state.

Reagents:

-

Mobile Phase A (Acidic): 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B (Basic): 10 mM Ammonium Bicarbonate (pH 10.0).

-

Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).

-

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), capable of pH 1-12 stability.

Workflow:

-

Screening Gradient: 5% to 95% Organic over 10 minutes.

-

Injection: 5 µL of 0.1 mg/mL sample.

-

Decision Logic:

Figure 1: Decision tree for HPLC method development of ionizable pyrimidine derivatives.

Structural Elucidation: Spectroscopy[1][2][3][4]

NMR Spectroscopy: Solving the Tautomer Puzzle

Pyrimidines with -OH or -NH2 substituents at the 2, 4, or 6 positions exhibit tautomerism (e.g., 2-hydroxypyrimidine exists predominantly as the lactam/one form in solution).

Critical Insight: Using protic solvents (MeOH-d4, D2O) can facilitate rapid proton exchange, averaging signals and obscuring tautomeric details. Recommendation: Use DMSO-d6 or DMF-d7 to slow down exchange and visualize distinct NH protons.

Key Diagnostic Signals (

-

H-5 Proton: Typically a doublet or triplet (if H-4/H-6 are present) in the upfield aromatic region (

6.0–7.5 ppm) due to shielding by flanking nitrogens. -

H-4/H-6 Protons: Downfield (

8.0–9.0 ppm) due to descreening by the ring nitrogen. -

Coupling Constants (

):

Mass Spectrometry: Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) using ESI(+) is standard.

Characteristic Fragmentation (Retro-Diels-Alder - RDA): The pyrimidine ring often cleaves via RDA, losing neutral molecules like HCN (27 Da) or nitriles (R-CN).

-

Pathway A: Loss of HCN from the N1-C2-N3 segment.

-

Pathway B: Loss of CO (28 Da) if a carbonyl (lactam) is present.

Solid-State Characterization

For drug development, the solid form dictates solubility. Pyrimidines are notorious for forming hydrates.

Protocol B: Polymorph Screening

-

Technique: X-Ray Powder Diffraction (XRPD).[1]

-

Workflow:

-

Recrystallization: Dissolve derivative in 3 solvents of varying polarity (e.g., Ethanol, Acetone, Water).

-

Evaporation: Slow evaporation at Room Temp vs. Rapid cooling.

-

Analysis: Scan 2

from 3° to 40°.

-

-

Interpretation: Shift in peak positions >0.2° 2

indicates a new polymorph.

Master Application Note: Characterization of a Novel Fluorinated Pyrimidine

Sample Compound: 5-Fluoro-N-phenylpyrimidin-2-amine (Analog of 5-FU derivatives).

Step 1: Purity Assessment (HPLC-UV)

-

Column: C18, 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: 10 mM Ammonium Acetate (pH 6.5); B: ACN.

-

Gradient: 10-90% B over 15 min.

-

Detection: 254 nm (pyrimidine

) and 280 nm. -

Acceptance Criteria: Purity > 98.0% area; Tailing factor < 1.5.

Step 2: Structural Confirmation (NMR & MS)

Experimental Setup: Dissolve 5 mg in 0.6 mL DMSO-d6.

Data Interpretation Table:

| Nucleus | Signal ( | Multiplicity | Assignment | Mechanistic Note |

| 9.85 | Singlet (Broad) | -NH- | Exchangeable; confirms amino tautomer dominance in DMSO. | |

| 8.50 | Doublet ( | H-4/H-6 | Coupled to Fluorine at C-5. | |

| -165.0 | Singlet | F-5 | Diagnostic shift for fluorine on heteroaromatic ring. | |

| 158.0 | Doublet ( | C-5 | Large C-F coupling confirms substitution site. | |

| HRMS | 192.0571 | [M+H] | Parent | Matches formula C |

Step 3: Thermal Analysis (DSC)

Protocol: Heat 2 mg sample from 30°C to 300°C at 10°C/min in N

-

Result: Sharp endotherm at 145°C (Melting Point).

-

Warning: A broad endotherm at 80-100°C suggests a solvate or hydrate (common in pyrimidines). Perform TGA (Thermogravimetric Analysis) to confirm solvent loss.

Analytical Workflow Diagram

Figure 2: Integrated analytical workflow for pyrimidine derivative characterization.

References

-

Fragmentation Patterns: Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. Link

-

NMR Tautomerism: Singh, V., et al. (2015). "Role of tautomerism in RNA biochemistry." RNA.[2][3] Link

-

HPLC Method Development: Marchenko, S. I., et al. (2007). "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Pharmaceutical Chemistry Journal. Link

-

Solid State Characterization: Brittain, H. G. (2009). "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences. Link

-

General Synthesis & Activity: Verma, G., et al. (2020).[4] "A Review on Pharmacological Aspects of Pyrimidine Derivatives." Journal of Drug Delivery and Therapeutics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione Synthesis

Welcome to the technical support center for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Reaction Overview & Mechanism

The synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is fundamentally a condensation reaction between 1-phenylurea and an active methylene compound, typically ethyl cyanoacetate. The reaction is base-catalyzed, leading to the formation of the heterocyclic pyrimidine ring system.

General Reaction Scheme:

1-Phenylurea + Ethyl Cyanoacetate --(Base, Solvent, Heat)--> 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

The mechanism involves the base-mediated deprotonation of the urea and the α-carbon of the ethyl cyanoacetate, followed by a series of nucleophilic additions and a final intramolecular cyclization via condensation to yield the stable pyrimidine-dione ring.

Caption: Proposed mechanism for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this synthesis? This synthesis is a classic example of a cyclocondensation reaction. It constructs a heterocyclic ring from two different precursor molecules. 6-aminouracil and its derivatives are valuable precursors for a wide range of more complex heterocyclic compounds, including therapeutic agents.[1][2]

Q2: Why is a strong base, such as sodium ethoxide, essential for this reaction? A strong base is required for two primary reasons. First, it deprotonates the α-carbon of ethyl cyanoacetate, making it a potent nucleophile. Second, it deprotonates one of the nitrogen atoms of 1-phenylurea. Both deprotonation events are critical for facilitating the subsequent nucleophilic addition and cyclization steps. Using a weaker base would result in a significantly slower reaction rate or failure to proceed altogether.

Q3: What are the most critical parameters to control for a high-yield synthesis? The three most critical parameters are:

-

Reagent Purity: Impurities in the starting materials can inhibit the reaction.[3]

-

Base Quality and Stoichiometry: The base must be anhydrous and active. Using freshly prepared sodium ethoxide or a high-quality commercial source is recommended.

-

Temperature Control: The reaction typically requires heating (reflux) to overcome the activation energy for the cyclization step.[4][5] A temperature range of 80 to 120°C is generally effective.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or No Product Yield

Q: My reaction has run overnight at reflux, but TLC analysis shows mostly starting material and my final yield is less than 20%. What went wrong?

A: This is a common issue that can usually be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

-

Causality & Explanation:

-

Inactive Base: Sodium ethoxide and methoxide are highly hygroscopic. If they have absorbed moisture from the air, their basicity is compromised, and they cannot effectively deprotonate the starting materials.

-

Poor Reactant Quality: Ensure that both the 1-phenylurea and ethyl cyanoacetate are of high purity. Contaminants can interfere with the reaction pathway.[3]

-

Insufficient Temperature/Time: While reflux is generally sufficient, ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux temperature. Some variations of this synthesis may require extended reaction times (e.g., 18 hours).[4]

-

Incomplete Precipitation: The product is isolated by acidic workup. If the pH is not sufficiently acidic (target pH ~2), the product may remain partially dissolved in the solvent.[4]

-

-

Actionable Solutions:

-

Verify Base Activity: Use a freshly opened bottle of sodium ethoxide/methoxide or prepare it fresh in the lab.

-

Check Reactant Purity: If possible, purify your starting materials before the reaction (e.g., recrystallize the 1-phenylurea).

-

Optimize Conditions: Increase the reaction time and monitor progress every few hours using TLC.

-

Refine Workup: During precipitation, add the acid slowly while monitoring the pH with indicator paper or a pH meter. Ensure the final pH is approximately 2. Once the precipitate forms, stir the mixture in an ice bath for an hour to maximize precipitation before filtering.[4]

-

Category 2: Impure Product

Q: I obtained a good yield, but the product is an off-color solid, and the NMR spectrum is complex. What are the likely impurities?

A: The most probable impurities are unreacted starting materials or a partially cyclized intermediate.

-

Causality & Explanation:

-

Incomplete Cyclization: The open-chain intermediate, N-cyanoacetyl-N'-phenylurea, can persist if the reaction is not heated sufficiently or for long enough. This intermediate may not fully cyclize to the desired pyrimidine ring.[7]

-

Side Reactions: Although less common under standard conditions, self-condensation of ethyl cyanoacetate or other side reactions can occur, especially if the temperature is excessively high or if metallic impurities are present.

-

Trapped Solvent: The precipitated product can sometimes trap solvents or byproducts from the reaction mixture.

-

-

Actionable Solutions:

-

Purification via Recrystallization: This is the most effective method for removing impurities. Aqueous alcohol (e.g., aqueous methanol or ethanol) or dimethylformamide (DMF) are often suitable solvents.[6] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

-

Washing: Before recrystallization, wash the crude solid thoroughly with a solvent in which the product is insoluble but the impurities are soluble, such as tert-butyl methyl ether or diethyl ether.[4][8]

-

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary & Protocols

Table 1: Recommended Reaction Parameter Ranges

| Parameter | Recommended Condition | Rationale & Notes |

| Base | Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) | Strong alkoxide base is required for deprotonation. Use 1.1 to 1.2 equivalents relative to the limiting reagent.[4] |

| Solvent | Anhydrous Ethanol or Methanol | Acts as a good solvent for the reactants and has a suitable boiling point for reflux. DMF can also be used.[6] |

| Temperature | Reflux (approx. 78-85 °C for Ethanol) | Provides the necessary activation energy for the cyclization step. Temperatures between 80-120°C are reported.[6] |

| Reaction Time | 4 - 18 hours | Reaction progress should be monitored by TLC. Longer times may be needed to ensure complete cyclization.[4][5] |

| Workup pH | ~2 | Acidification with HCl or acetic acid is crucial for protonating the product and causing it to precipitate from the solution.[4] |

Protocol 1: Synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Disclaimer: This protocol is a synthesis of literature methods and should be adapted and optimized for your specific laboratory conditions. Always perform a risk assessment before starting any chemical synthesis.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to be free of moisture.

-

Reagent Addition: To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add 1-phenylurea (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The mixture may become thick.[7] Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).

-

Cooling: Once the reaction is complete (typically when the starting materials are no longer visible by TLC), cool the mixture to room temperature.

-

Precipitation: Slowly add 6M hydrochloric acid (HCl) to the stirred mixture until the pH reaches approximately 2.[4] A precipitate should form.

-

Isolation: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.[8]

-

Drying: Dry the product under vacuum to obtain the crude 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Choose an appropriate solvent system, such as an ethanol/water mixture.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

-

Crystallization: As the solution cools, pure crystals of the product should form. For maximum recovery, you can place the flask in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

- Google Patents. (n.d.). US3923807A - 6-Aminouracil derivatives.

-

National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diaminouracil hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. Retrieved from [Link]

-

ChemSynthesis. (2024). 6-amino-1,3-dimethyl-5-prop-2-enylpyrimidine-2,4-dione. Retrieved from [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Welcome to the technical support center for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

I. Overview of the Synthesis Pathway

The synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a classical pyrimidine synthesis. The most common route involves the condensation of a C3-electrophile with an N-C-N nucleophile. In this case, a cyanoacetic acid derivative is typically reacted with N-phenylurea in the presence of a base.

The general reaction mechanism involves the formation of a sodium salt of the cyanoacetic ester, which then undergoes nucleophilic attack by phenylurea. Subsequent cyclization and dehydration lead to the formation of the desired pyrimidine ring.

Technical Support Center: Pyrimidine Synthesis Optimization Hub

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization for Pyrimidine Scaffolds

Welcome to the Pyrimidine Optimization Hub

You are likely here because your pyrimidine synthesis—whether a de novo cyclization or a late-stage functionalization—is failing to meet yield or purity targets. Pyrimidine nitrogens are notorious for coordinating to transition metals (catalyst poisoning), and multicomponent condensations often suffer from poor regiocontrol.

This guide moves beyond generic textbook advice. We focus on causality : why your reaction failed and how to select the specific catalytic system to fix it.

Module 1: The Biginelli Reaction (Core Ring Formation)

The Issue: Traditional Brønsted acid catalysis (HCl, H₂SO₄) often results in low yields (20–50%) due to the degradation of acid-sensitive aldehydes and long reaction times that promote side-product formation.

The Fix: Switch to Lanthanide Triflates , specifically Ytterbium(III) Triflate [Yb(OTf)₃] .[1]

Why Yb(OTf)₃ Works (The Mechanism)

Yb(OTf)₃ acts as a water-tolerant Lewis acid.[2][3] Unlike traditional acids, it coordinates selectively to the oxygen of the aldehyde and the 1,3-dicarbonyl, stabilizing the acyl imine intermediate (the rate-determining species) without hydrolyzing it. It allows for solvent-free or aqueous conditions, significantly boosting reaction kinetics.

Visualizing the Catalytic Cycle

The following diagram illustrates how Yb(III) stabilizes the transition state, preventing the "stalling" observed with weaker acids.

Figure 1: The Yb(OTf)₃ catalytic cycle stabilizes the critical acyl imine intermediate, preventing decomposition.

Optimized Protocol: Solvent-Free Yb(OTf)₃ Synthesis

Applicability: High-throughput library generation.

-

Charge: Combine aldehyde (1.0 mmol), 1,3-dicarbonyl (1.0 mmol), and urea/thiourea (1.5 mmol) in a round-bottom flask.

-

Catalyst: Add Yb(OTf)₃ (5 mol%) .

-

Reaction: Heat to 100°C for 20 minutes (solvent-free). The mixture will melt and resolidify.

-

Workup: Cool to room temperature. Add cold ethanol/water (7:3).

-

Purification: Filter the solid. Recrystallize from ethanol if necessary.

-

Expected Yield: >85%[1]

-

Module 2: Palladium-Catalyzed Functionalization

The Issue: Catalyst Poisoning. The pyrimidine ring contains two nitrogen atoms with lone pairs that act as Lewis bases. These nitrogens coordinate tightly to the Palladium (Pd) center, displacing ligands and forming an inactive complex. This shuts down the catalytic cycle (specifically the oxidative addition step).

The Fix: Steric Shielding via Ligand Selection. You must use bulky, electron-rich phosphine ligands or precatalysts that prevent the pyrimidine nitrogen from approaching the Pd center.

Ligand Selection Matrix

| Substrate Type | Recommended Ligand/Catalyst | Why? |

| Chloropyrimidines | XPhos or XPhos Pd G2 | The steric bulk of the biaryl backbone prevents N-coordination; high electron density facilitates oxidative addition of the unreactive C-Cl bond. |

| Unstable Boronic Acids | Pd(dppf)Cl₂ | Faster reductive elimination prevents protodeboronation of the boronic acid. |

| Sterically Hindered | SPhos | "Universal" ligand for difficult couplings; provides extreme steric protection. |

| General Purpose | dtbpf | 1,1'-Bis(di-tert-butylphosphino)ferrocene is robust and often outperforms dppf for heteroaryl chlorides. |

Decision Logic for Catalyst Selection

Use this flow to select the correct system for your specific pyrimidine coupling.

Figure 2: Decision tree for overcoming catalyst poisoning in pyrimidine cross-coupling.

Optimized Protocol: Suzuki Coupling of 2-Chloropyrimidine

Target: Overcoming the "unreactive chloride" and "N-poisoning" simultaneously.

-

System: Inert atmosphere (Argon/Nitrogen) is mandatory.

-

Solvent: 1,4-Dioxane/Water (4:1). Note: Water is essential for the inorganic base solubility.

-

Base: K₂CO₃ (2.0 equiv).

-

Catalyst: XPhos Pd G2 (2 mol%) . Do not use Pd(PPh₃)₄; it will fail.

-

Substrates: 2-Chloropyrimidine (1.0 equiv), Arylboronic acid (1.5 equiv).

-

Temp: 80–100°C for 4–12 hours.

-